molecular formula C12H12BrFN2O3 B1312918 (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide CAS No. 856677-05-9

(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide

Cat. No.: B1312918
CAS No.: 856677-05-9
M. Wt: 331.14 g/mol
InChI Key: SYSAYGFWQXJHBE-VIFPVBQESA-N
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Description

(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a bromine and fluorine-substituted phenyl ring, an oxazolidinone core, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide typically involves multiple steps:

    Formation of the Oxazolidinone Core: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromine and Fluorine Substituents: The phenyl ring is functionalized with bromine and fluorine atoms using electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or a fluorinating agent like Selectfluor.

    Attachment of the Acetamide Group: The final step involves the acylation of the oxazolidinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinediones.

    Reduction: Reduction of the oxazolidinone ring can yield amino alcohol derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Oxazolidinediones.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, making it versatile for different applications.

Mechanism of Action

The mechanism of action of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (5S)-N-[3-(4-Chloro-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide: Similar structure with a chlorine atom instead of bromine.

    (5S)-N-[3-(4-Bromo-3-methylphenyl)-2-oxooxazolidin-5-ylmethyl]acetamide: Similar structure with a methyl group instead of fluorine.

    (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

The uniqueness of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the phenyl ring, along with the oxazolidinone core and acetamide group, makes it a valuable compound for various research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSAYGFWQXJHBE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470662
Record name N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856677-05-9
Record name N-[[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856677-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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